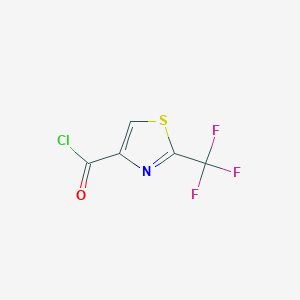

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride

Description

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride (CAS: 1076197-53-9) is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a reactive carbonyl chloride (-COCl) group at the 4-position. Its molecular formula is C₅HNOF₃SCl, with a molecular weight of 215.58 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly for introducing trifluoromethyl-substituted thiazole moieties into pharmaceuticals, agrochemicals, or advanced materials. The trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives valuable in drug discovery .

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGABJULEEUQBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored to enhance the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form corresponding amides and esters.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiazole ring.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl chloride group.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

Oxidized Thiazole Derivatives: Resulting from oxidation reactions.

Reduced Carbonyl Compounds: Produced via reduction reactions.

Scientific Research Applications

Organic Synthesis

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution allows for the formation of amides and esters, which are vital intermediates in organic synthesis.

Pharmaceutical Chemistry

- Drug Discovery : The compound is investigated for its bioactive properties, making it a candidate for new therapeutic agents. Its structural features may lead to the development of drugs targeting specific biological pathways.

- Mechanism of Action : The interaction with biological targets is facilitated by its lipophilicity and reactivity. This property is essential for modulating various biological processes.

Agricultural Chemistry

- Agrochemicals : It is utilized in the formulation of agrochemicals that require enhanced efficacy due to the unique properties imparted by the trifluoromethyl group. This can improve the performance of pesticides and herbicides.

Material Science

- Polymer Chemistry : The compound can be incorporated into polymers to enhance their chemical resistance and thermal stability. Its unique structure provides opportunities for developing advanced materials with specific properties.

Case Study 1: Drug Development

A study explored the synthesis of novel thiazole derivatives using 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride as a precursor. The derivatives exhibited promising activity against specific cancer cell lines, demonstrating potential as anticancer agents.

Case Study 2: Agrochemical Formulation

Research demonstrated that formulations containing this compound showed increased effectiveness in pest control compared to traditional agents. The trifluoromethyl group was found to enhance the bioavailability of active ingredients.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride are influenced by its substituents. Below is a comparison with structurally related thiazole carbonyl chlorides:

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases electrophilicity at the carbonyl chloride, facilitating nucleophilic substitutions (e.g., with amines or alcohols). In contrast, aromatic substituents (e.g., 3-chlorophenyl) introduce steric hindrance and alter electronic properties .

- Solubility and Stability: Trifluoromethyl derivatives exhibit higher thermal and oxidative stability compared to non-fluorinated analogs. However, thiophene- or furan-substituted analogs may show improved solubility in polar solvents due to heteroatom interactions .

Biological Activity

2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a fluorinated thiazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

- Molecular Formula : C5H2ClF3N2OS

- Molecular Weight : 222.59 g/mol

- CAS Number : 915030-08-9

The trifluoromethyl group contributes to the compound's unique properties, allowing it to penetrate biological membranes more effectively and interact with various molecular targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. In particular, derivatives of thiazoles have been shown to possess antibacterial properties against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. A study demonstrated that modifications at the C-2 position of thiazoles can lead to varying degrees of antimicrobial efficacy, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| 2-Aminothiazole | 0.70 | Antitubercular |

| Thiadiazole Derivative | 4.5 | Antitubercular |

Antiviral Activity

The thiazole scaffold has also been explored for its antiviral properties. For instance, phenylthiazole derivatives have shown effectiveness against flaviviruses by targeting viral proteins essential for replication . The structural modifications in thiazoles can enhance selectivity and reduce toxicity, making them viable candidates for antiviral drug development.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. The incorporation of the trifluoromethyl group in this compound is hypothesized to enhance its interaction with cancer cell targets, potentially leading to increased cytotoxicity against various cancer cell lines. Preliminary studies suggest that compounds with similar structures exhibit significant growth inhibition in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may interact with enzymes or receptors through covalent bonding or allosteric modulation.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular functions.

- Targeting Specific Pathways : The compound could modulate signaling pathways involved in inflammation or cell proliferation.

Case Studies and Research Findings

- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The study found that specific substitutions at the C-2 position significantly enhanced activity compared to parent compounds .

- Antiviral Efficacy : Research on phenylthiazole derivatives indicated that modifications could lead to improved selectivity indices against flavivirus infections while minimizing cytotoxicity in host cells .

- Cytotoxicity in Cancer Models : A study evaluating various thiazole derivatives showed that those with trifluoromethyl substitutions exhibited higher cytotoxic effects on cancer cell lines compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.